
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-diphenylthiophene with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then subjected to oxidation using hydrogen peroxide to introduce the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenone: A simpler analog without the 1,1-dioxide group.
Benzothiadiazine-1,1-dioxide: A related compound with a different heterocyclic structure.
Imidazole-containing compounds: Share some chemical properties but differ in structure and applications.
Uniqueness
3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
54714-12-4 |
|---|---|
Molekularformel |
C19H16O5S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(1,1,4-trioxo-2,5-diphenylthiophen-3-yl) propanoate |
InChI |
InChI=1S/C19H16O5S/c1-2-15(20)24-17-16(21)18(13-9-5-3-6-10-13)25(22,23)19(17)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3 |
InChI-Schlüssel |
PKJOPOPADUNYME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=C(S(=O)(=O)C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


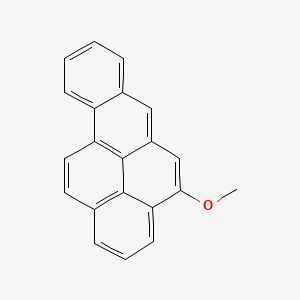
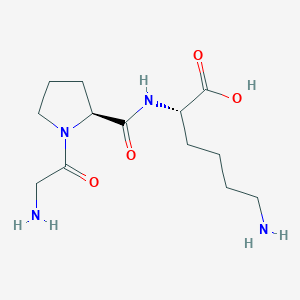
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
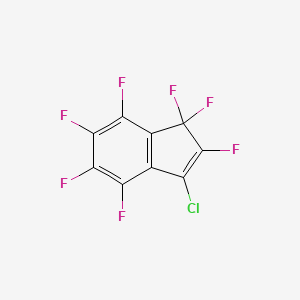
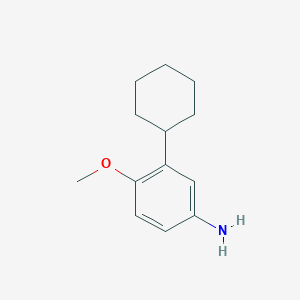
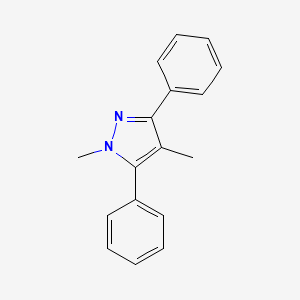
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
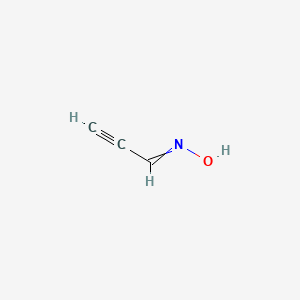
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
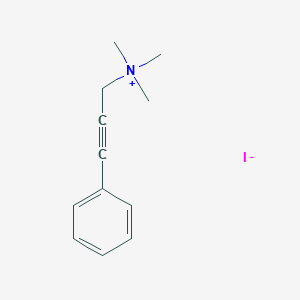
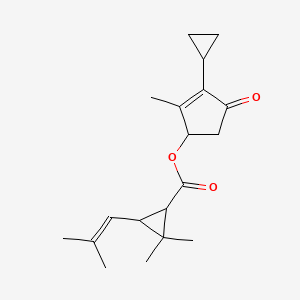
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
